molecular formula C7H12N2O B12859815 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol

1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol

Cat. No.: B12859815
M. Wt: 140.18 g/mol
InChI Key: BRVPDNBEUIOBAT-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxyl group attached to an ethyl chain, which is connected to a dimethyl-substituted imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as glyoxal and ammonia, which form the imidazole ring.

    Reaction Conditions: The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the imidazole ring. The addition of methyl groups can be achieved through alkylation reactions using methyl iodide or similar reagents.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. .

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Imidazole derivatives are known for their therapeutic potential, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The pathways involved depend on the specific biological context.

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol can be compared with other imidazole derivatives:

    Similar Compounds: Examples include 1H-imidazole, 1,5-dimethylimidazole, and 2-(1H-imidazol-1-yl)ethanol.

    Uniqueness: The presence of the hydroxyl group and the specific substitution pattern on the imidazole ring make this compound unique. .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1,5-dimethylimidazol-4-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)8-4-9(5)3/h4,6,10H,1-3H3

InChI Key

BRVPDNBEUIOBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)C(C)O

Origin of Product

United States

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